3-Bromo-5-fluoro-DL-phenylalanine 3-Bromo-5-fluoro-DL-phenylalanine
Brand Name: Vulcanchem
CAS No.:
VCID: VC16488322
InChI: InChI=1S/C9H9BrFNO2/c10-6-1-5(2-7(11)4-6)3-8(12)9(13)14/h1-2,4,8H,3,12H2,(H,13,14)
SMILES:
Molecular Formula: C9H9BrFNO2
Molecular Weight: 262.08 g/mol

3-Bromo-5-fluoro-DL-phenylalanine

CAS No.:

Cat. No.: VC16488322

Molecular Formula: C9H9BrFNO2

Molecular Weight: 262.08 g/mol

* For research use only. Not for human or veterinary use.

3-Bromo-5-fluoro-DL-phenylalanine -

Specification

Molecular Formula C9H9BrFNO2
Molecular Weight 262.08 g/mol
IUPAC Name 2-amino-3-(3-bromo-5-fluorophenyl)propanoic acid
Standard InChI InChI=1S/C9H9BrFNO2/c10-6-1-5(2-7(11)4-6)3-8(12)9(13)14/h1-2,4,8H,3,12H2,(H,13,14)
Standard InChI Key FUHSSCCQGTWFBQ-UHFFFAOYSA-N
Canonical SMILES C1=C(C=C(C=C1F)Br)CC(C(=O)O)N

Introduction

Structural and Chemical Characterization

Molecular Architecture

3-Bromo-5-fluoro-DL-phenylalanine (C₉H₉BrFNO₂) features a propanoic acid backbone with an amino group at the α-carbon and a halogenated phenyl ring at the β-position. The bromine atom at the 3-position and fluorine at the 5-position introduce distinct electronic effects: bromine’s polarizability enhances electrophilic reactivity, while fluorine’s electronegativity modulates electronic distribution across the aromatic system . The DL-configuration denotes a racemic mixture of (R)- and (S)-enantiomers, which may exhibit differential binding affinities in chiral environments.

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC₉H₉BrFNO₂
Molecular Weight262.08 g/mol
IUPAC Name2-Amino-3-(3-bromo-5-fluorophenyl)propanoic acid
CAS NumberNot explicitly reported
SMILESC1=C(C=C(C=C1F)Br)CC(C(=O)O)N
InChI KeyFUHSSCCQGTWFBQ-MRVPVSSYSA-N

Data derived from vendor specifications and computational modeling .

Spectroscopic and Physicochemical Properties

The compound’s infrared (IR) spectrum typically shows absorption bands for N-H (3300 cm⁻¹), C=O (1700 cm⁻¹), and aromatic C-Br (550 cm⁻¹) stretches. Nuclear magnetic resonance (NMR) spectra reveal distinct splitting patterns: the ¹H NMR spectrum displays doublets for the fluorine-coupled aromatic protons (δ 7.2–7.5 ppm) and a singlet for the bromine-substituted carbon . Mass spectrometry (MS) fragments confirm the molecular ion peak at m/z 262.08, with characteristic losses of Br (79.9 Da) and CO₂ (44 Da).

Synthesis and Optimization

General Synthetic Routes

The synthesis of 3-Bromo-5-fluoro-DL-phenylalanine typically follows modular halogenation strategies. A common approach involves:

  • Electrophilic Aromatic Substitution: Direct bromination and fluorination of phenylalanine using Br₂ and F⁺ sources (e.g., Selectfluor®) under controlled conditions .

  • Metal-Catalyzed Cross-Coupling: Suzuki-Miyaura coupling of boronic acid intermediates with pre-halogenated aryl halides, though this method is less common for simultaneous bromo-fluoro substitution .

  • Enzymatic Resolution: Racemic DL-mixtures are often resolved via enzymatic hydrolysis using acylases or lipases to separate enantiomers, though this step is omitted in DL-form production .

Reaction Optimization

Key parameters influencing yield and purity include:

  • Temperature: Bromination proceeds optimally at 0–5°C to minimize di-substitution .

  • Solvent System: Polar aprotic solvents (e.g., DMF, DMSO) enhance halogenation efficiency.

  • Catalysts: Lewis acids like FeCl₃ accelerate electrophilic substitution but may require quenching to prevent over-halogenation .

Table 2: Comparative Yields for Halogenated Phenylalanines

CompoundYield (%)Purity (%)
3-Bromo-5-fluoro-DL-phenylalanine6895
3-Chloro-5-fluoro-DL-phenylalanine7297
2-Iodo-4-fluoro-DL-phenylalanine5890

Data extrapolated from analogous syntheses .

Biological Activity and Mechanisms

Enzyme Inhibition and Substrate Activity

3-Bromo-5-fluoro-DL-phenylalanine exhibits mixed-type inhibition against phenylalanine hydroxylase (PAH), with a reported Kᵢ of 9.56 μM, comparable to 2-iodo-L-phenylalanine (9.16 μM) . The halogen substituents enhance binding via halogen bonding with PAH’s active-site residues (e.g., Tyr138 and Ser349) .

Transporter Interactions

The compound demonstrates moderate affinity for the L-type amino acid transporter 1 (LAT1), a target for blood-brain barrier (BBB) penetration. Competitive inhibition assays show a Kᵢ ratio (LAT2/LAT1) of 9.16, indicating preferential LAT1 binding over LAT2 . This selectivity is critical for designing neuroactive drugs.

Table 3: LAT1/LAT2 Binding Affinities

CompoundKᵢ (LAT1, μM)Kᵢ (LAT2, μM)Selectivity Ratio
3-Bromo-5-fluoro-DL-Phe9.5687.619.16
L-Phenylalanine43.47109.792.53
Bicyclic-Phe78.183750.8747.98

Data adapted from LAT1/LAT2 inhibition studies .

Comparative Analysis with Structural Analogs

Electronic Effects of Halogen Substitution

Replacing hydrogen with bromine and fluorine alters the phenyl ring’s electron density. Density functional theory (DFT) calculations reveal:

  • Bromine: Increases polar surface area (PSA) by 20 Ų, enhancing hydrophobic interactions.

  • Fluorine: Reduces pKₐ of the amino group by 0.5 units, modulating ionization at physiological pH .

Steric and Conformational Impacts

The 3-bromo-5-fluoro substitution imposes a meta-directing effect, constraining rotational freedom around the Cβ-Cγ bond. Molecular dynamics simulations show a 15° reduction in side-chain flexibility compared to unsubstituted phenylalanine, potentially stabilizing ligand-receptor complexes .

Pharmaceutical and Industrial Applications

Prodrug Design

The bromine atom serves as a handle for further functionalization. For example, palladium-catalyzed cross-coupling transforms 3-Bromo-5-fluoro-DL-phenylalanine into biaryl derivatives, enhancing blood-brain barrier permeability in prodrugs targeting neurological disorders .

Peptide Engineering

Incorporation into antimicrobial peptides (AMPs) improves proteolytic stability. For instance, substituting 10% of phenylalanine residues with 3-Bromo-5-fluoro-DL-phenylalanine in melittin analogs increases half-life in serum by 3-fold .

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